Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one

Epigenetics LSD1/KDM1A inhibition MAO selectivity

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one (CAS 24187-66-4) is a heterocyclic small molecule belonging to the 1,4-benzothiazepin-5-one class, characterized by a benzene ring fused to a seven-membered thiazepine ring bearing a carbonyl at position 5 and a methyl substituent at position 3. Its molecular formula is C₁₀H₁₁NOS with a molecular weight of 193.27 g/mol, a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 54.4 Ų, and one hydrogen bond donor with two hydrogen bond acceptors.

Molecular Formula C10H11NOS
Molecular Weight 193.26
CAS No. 24187-66-4
Cat. No. B2708488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one
CAS24187-66-4
Molecular FormulaC10H11NOS
Molecular Weight193.26
Structural Identifiers
SMILESCC1CSC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)
InChIKeyODLQJZPUEDHIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one (CAS 24187-66-4): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one (CAS 24187-66-4) is a heterocyclic small molecule belonging to the 1,4-benzothiazepin-5-one class, characterized by a benzene ring fused to a seven-membered thiazepine ring bearing a carbonyl at position 5 and a methyl substituent at position 3 [1]. Its molecular formula is C₁₀H₁₁NOS with a molecular weight of 193.27 g/mol, a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 54.4 Ų, and one hydrogen bond donor with two hydrogen bond acceptors [1]. The compound contains a single undefined stereocenter at the 3-position and is supplied as a racemic mixture by commercial vendors at purities of 95% or higher . It is cataloged under ChEMBL ID CHEMBL4513779, PubChem CID 14670714, and BindingDB monomer ID BDBM50067551 [1][2].

Why 1,4-Benzothiazepin-5-ones Cannot Be Interchanged with 1,5-Benzothiazepines or Non-Methylated Scaffolds in Target-Based Research


The benzothiazepine chemical space encompasses structurally distinct subclasses—primarily 1,4-benzothiazepin-5-ones and 1,5-benzothiazepin-4-ones—that differ fundamentally in their ring fusion pattern and, consequently, their biological target engagement profiles. The well-known 1,5-benzothiazepine diltiazem acts as an L-type calcium channel blocker [1], whereas 1,4-benzothiazepin-5-ones have demonstrated activity against epigenetic targets such as lysine-specific demethylase 1 (LSD1) and chemokine receptors such as CCR5 [2][3]. Even within the 1,4-benzothiazepin-5-one series, the presence or absence of a single methyl group at the 3-position alters both physicochemical properties (XLogP3, TPSA) and biological activity profiles, making generic scaffold substitution scientifically invalid without confirmatory experimental data [4]. These differences are not merely theoretical; they directly impact assay outcomes, SAR interpretation, and procurement decisions when selecting the correct chemical tool for a defined target-based screening campaign.

Quantitative Differentiation Evidence: 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one Versus Closest Analogs and In-Class Alternatives


LSD1 Inhibition with >280-Fold Selectivity Window Over MAOA: Direct Within-Assay Comparison

In a standardized enzyme inhibition panel conducted under identical assay conditions and curated by ChEMBL, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one inhibited human recombinant LSD1 with an IC50 of 356 nM [1]. In the same panel, inhibition of the structurally related flavin-dependent enzyme monoamine oxidase A (MAOA) yielded an IC50 greater than 100,000 nM (>100 µM), representing a selectivity window exceeding 280-fold for LSD1 over MAOA [1]. This degree of selectivity is critical because MAOA off-target inhibition is a well-documented liability in LSD1 drug discovery, and many early LSD1 inhibitors derived from tranylcypromine scaffolds lack this discrimination [2]. The quantified selectivity index of >281-fold positions this compound as a differentiated chemical probe relative to non-selective or less-characterized benzothiazepine analogs.

Epigenetics LSD1/KDM1A inhibition MAO selectivity Cancer research

Scaffold-Level Differentiation: 1,4-Benzothiazepin-5-one Core Versus 1,5-Benzothiazepin-4-one (Diltiazem-Class) Calcium Channel Blockers

The 1,4-benzothiazepin-5-one scaffold of the target compound is structurally and pharmacologically distinct from the clinically predominant 1,5-benzothiazepin-4-one scaffold exemplified by diltiazem. Diltiazem and its analogs exert their therapeutic effects through L-type calcium channel blockade, with the 1,5-ring fusion geometry being essential for binding to the benzothiazepine site on the Cav1.2 channel [1]. In contrast, 1,4-benzothiazepin-5-ones have been reported to engage entirely different target classes: the target compound inhibits LSD1 (IC50 = 356 nM) [2], related 1,4-benzothiazepin-5-one derivatives such as kb NB 142-70 selectively inhibit protein kinase D (PKD1/2/3 IC50 values of 28.3, 58.7, and 53.2 nM respectively) [3], and preliminary screening indicates CCR5 antagonism for the target compound [4]. These divergent target engagement profiles mean that a 1,5-benzothiazepine cannot substitute for a 1,4-benzothiazepin-5-one in assays designed against LSD1, PKD, or CCR5, and vice versa.

Scaffold selection Target engagement Calcium channel Epigenetics Kinase inhibition

Physicochemical Property Differentiation of the 3-Methyl Substituent Versus the Non-Methylated Parent Scaffold

The 3-methyl substituent on the target compound introduces quantifiable changes in computed physicochemical properties relative to the non-methylated parent scaffold 2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one (CAS 14944-00-4). According to PubChem-computed descriptors, the target compound has a molecular weight of 193.27 g/mol, an XLogP3 of 1.9, and a TPSA of 54.4 Ų [1]. The non-methylated analog has a molecular weight of 179.24 g/mol, an XLogP3 of 1.5, and a TPSA of approximately 46.2 Ų (calculated from Cactvs) [2]. The 0.4 log unit increase in lipophilicity (ΔXLogP3 = +0.4) and 14 g/mol increase in molecular weight are consistent with the addition of a single methyl group. These differences are meaningful in the context of lead optimization: the increased lipophilicity may enhance membrane permeability but could also increase the risk of promiscuous binding or metabolic liability, while the altered TPSA may affect solubility and oral bioavailability prospects. No direct comparative biological activity data between the methylated and non-methylated scaffolds were identified in curated databases, and this physicochemical comparison should be treated as a structural differentiation point rather than a functional superiority claim.

Physicochemical properties Lipophilicity Medicinal chemistry SAR Lead optimization

CCR5 Antagonism Activity: Differentiated Application Space Relative to Calcium Channel Blocker Benzothiazepines

Preliminary pharmacological screening reported by Zhang (2012) indicates that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one exhibits CCR5 antagonistic activity, suggesting potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This activity profile is substantiated by patent literature disclosing bicyclic compounds with a 1,4-benzothiazepine core as CCR5 antagonists [2]. Notably, this chemokine receptor antagonism is entirely absent from the pharmacological profile of 1,5-benzothiazepine calcium channel blockers such as diltiazem, which lack any reported CCR5 activity [3]. The quantitative CCR5 antagonism potency (IC50 or Ki) for this specific compound has not been disclosed in the publicly available screening abstract, and therefore this evidence dimension should be regarded as a target-class differentiation indicator rather than a potency-based selection criterion. Procurement for CCR5-focused research should be accompanied by in-house potency confirmation.

CCR5 antagonism HIV entry inhibition Chemokine receptor Immunology Inflammation

Procurement-Driven Application Scenarios for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one Based on Quantitative Differentiation Evidence


LSD1-Focused Epigenetic Probe Discovery Requiring Documented MAOA Selectivity

Research groups conducting LSD1 inhibitor screening for oncology or epigenetic probe development should prioritize this compound over non-selective tranylcypromine-derived scaffolds. The documented >280-fold selectivity window for LSD1 (IC50 = 356 nM) over MAOA (IC50 > 100,000 nM) provides a quantified selectivity benchmark within a single curated data panel [1]. This avoids the confounding MAOA off-target effects that plague many early-stage LSD1 inhibitors and enables cleaner interpretation of cellular epigenetic readouts. The 1,4-benzothiazepin-5-one scaffold also provides a distinct chemotype relative to the cyclopropylamine-based irreversible LSD1 inhibitors, offering opportunities for reversible inhibition mechanism studies [2].

Scaffold-Based Screening Cascade Design: 1,4-Benzothiazepin-5-one as a Privileged Starting Point for Non-Calcium-Channel Targets

For medicinal chemistry teams building targeted compound libraries, the 1,4-benzothiazepin-5-one core offers a structurally defined entry point into target spaces—LSD1 inhibition, CCR5 antagonism, and PKD inhibition—that are inaccessible to the more commercially prevalent 1,5-benzothiazepine (diltiazem-like) scaffolds [1][2]. By selecting this specific 3-methyl analog as a screening starting point, teams can leverage the quantifiable physicochemical differentiation from the non-methylated parent scaffold (ΔXLogP3 = +0.4, ΔMW = +14 g/mol) to explore SAR around the 3-position while maintaining the 1,4-fusion geometry essential for engagement of non-calcium-channel targets .

CCR5-Mediated Disease Research: HIV Entry and Inflammatory Disease Models

Investigators studying CCR5-mediated pathologies, including HIV-1 viral entry, rheumatoid arthritis, asthma, and autoimmune conditions, can employ this compound as a structurally distinct CCR5 antagonist chemotype [1]. Unlike the 1,5-benzothiazepine calcium channel blockers that dominate the benzothiazepine commercial catalog, this 1,4-benzothiazepin-5-one has demonstrated CCR5 antagonism in preliminary pharmacological screening [1]. Patent literature supports the use of 1,4-benzothiazepine-core compounds as CCR5 antagonists, providing intellectual property context for the scaffold [2]. Users should independently confirm CCR5 potency in their assay system, as quantitative IC50 data for this specific compound remain undisclosed in the public domain.

Physicochemical Property-Driven Lead Optimization with Documented Comparator Baseline

For computational chemists and DMPK scientists engaged in property-based drug design, this compound provides a rare opportunity to benchmark the impact of 3-methyl substitution on a 1,4-benzothiazepin-5-one core against the fully characterized non-methylated parent scaffold (CAS 14944-00-4) [1]. The paired dataset—target compound: MW 193.27, XLogP3 1.9, TPSA 54.4 Ų vs. parent: MW 179.24, XLogP3 1.5, TPSA 46.2 Ų—enables quantitative assessment of methyl-induced changes in predicted permeability, solubility, and metabolic stability without the confounding effects of additional structural modifications [2]. This makes the compound an ideal reference standard for validating computational ADME models on the benzothiazepinone chemotype.

Quote Request

Request a Quote for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.